molecular formula C5H6BrN3O2S B2948084 2-Amino-4-bromopyridine-3-sulfonamide CAS No. 2253632-68-5

2-Amino-4-bromopyridine-3-sulfonamide

Cat. No.: B2948084
CAS No.: 2253632-68-5
M. Wt: 252.09
InChI Key: SUOUEKNLXXFSMP-UHFFFAOYSA-N
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Description

2-Amino-4-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6BrN3O2S. It is a derivative of pyridine, featuring an amino group at the 2-position, a bromine atom at the 4-position, and a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromopyridine-3-sulfonamide typically involves the bromination of 2-amino-3-pyridinesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can introduce different functional groups at the 4-position .

Scientific Research Applications

2-Amino-4-bromopyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-bromopyridine: Similar structure but lacks the sulfonamide group.

    2-Amino-3-bromopyridine: Bromine atom at a different position.

    2-Amino-4-chloropyridine-3-sulfonamide: Chlorine instead of bromine.

Uniqueness

2-Amino-4-bromopyridine-3-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-4-bromopyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOUEKNLXXFSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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